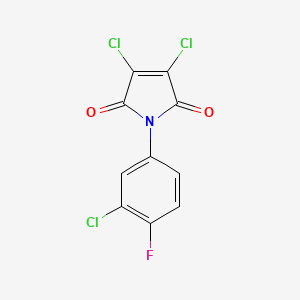

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that contains both chlorine and fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include alkoxides, thiolates, and amines.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound, while nucleophilic substitution can yield various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Overview

3,4-Dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a synthetic compound with significant applications in medicinal chemistry and material sciences. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest for drug development and research.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. The structural features of this compound suggest potential activity as a therapeutic agent.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to modulate androgen receptors positions this compound as a candidate for treating hormone-dependent cancers such as prostate cancer .

- Antimicrobial Properties : Some derivatives of pyrrole compounds have demonstrated antimicrobial activity. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Material Sciences

The compound's unique chemical structure may also lend itself to applications in material sciences.

- Organic Electronics : Pyrrole derivatives are known for their conductive properties. Research into the incorporation of this compound into organic electronic devices could lead to advancements in organic photovoltaics and light-emitting diodes (LEDs) .

Agrochemicals

Research into the application of this compound in agrochemicals is ongoing. Its potential as a pesticide or herbicide could be explored due to its ability to interact with biological systems.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrrole derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells. This highlights the potential for further development as an anticancer drug .

Case Study 2: Organic Electronic Applications

Research conducted on the use of pyrrole-based compounds in organic electronics showed promising results in improving the efficiency of organic solar cells. The incorporation of this compound into polymer blends resulted in enhanced charge transport properties and overall device performance .

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: This compound is similar to other heterocyclic compounds containing chlorine and fluorine atoms, such as this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

3,4-Dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its synthesis, biological activity, and the mechanisms underlying its effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with pyrrole-2,5-dione precursors. The specific synthetic route may vary based on desired modifications to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione have shown significant antitumor properties. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-diones synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione demonstrated the ability to inhibit growth in various cancer cell lines such as colon cancer (HCT-116 and SW-620) with a GI50 in the range of 1.0−1.6×10−8 M . These compounds interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting a mechanism for their antitumor activity through receptor inhibition.

The interaction between these compounds and cellular membranes has been studied using molecular docking and cyclic current-voltage characteristics. It was found that these compounds could intercalate into lipid bilayers, altering membrane properties and potentially disrupting cellular signaling pathways essential for tumor growth .

Study 1: Inhibition of Cancer Cell Lines

In a study investigating the antiproliferative effects of various pyrrole derivatives on colon cancer cell lines, it was observed that specific modifications to the side groups significantly influenced biological activity. The compound 2a , derived from 3,4-dichloro-1H-pyrrole-2,5-dione, showed promising results in inhibiting cell proliferation and inducing apoptosis in vitro and in vivo .

Study 2: Interaction with Growth Factor Receptors

Another study focused on assessing the binding affinity of synthesized derivatives to growth factor receptors. The results indicated that these compounds formed stable complexes with EGFR and VEGFR2 compared to controls. This suggests that they could serve as effective inhibitors for these receptors, which are often overexpressed in various cancers .

Data Table: Biological Activity Overview

| Compound | Target Cell Line | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT-116 | 1.0×10−8 | Inhibition of EGFR/VEGFR2 |

| 2b | SW-620 | 1.6×10−8 | Membrane disruption |

| 2c | Colo-205 | 1.5×10−8 | Apoptosis induction |

Propiedades

IUPAC Name |

3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZIMLFRJNJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl3FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.